molecular formula C13H9ClO B147907 3-(4-Chlorophenyl)benzaldehyde CAS No. 139502-80-0

3-(4-Chlorophenyl)benzaldehyde

Cat. No.: B147907
CAS No.: 139502-80-0
M. Wt: 216.66 g/mol
InChI Key: JIBHWLKAALCSRU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Applications

One study demonstrated the use of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of catalytic processes in the production of benzaldehyde derivatives. The enhanced acidity of the catalyst increased the conversion rate without affecting selectivity, which is crucial for industrial applications in cosmetics, food, and pharmaceuticals (Rajesh Sharma, K. Soni, A. Dalai, 2012).

Synthesis of Heterocyclic Compounds

Research into the alkylation by enamines for the synthesis of some heterocyclic compounds showed that compounds derived from 4-chlorobenzaldehyde play a critical role in the formation of various heterocyclic structures. This research underscores the versatility of 3-(4-Chlorophenyl)benzaldehyde derivatives in organic synthesis and their potential applications in developing new pharmaceuticals (J. Abdullah, 2009).

Materials Science

In materials science, the modification of graphitic carbon nitride to enhance its photocatalytic properties for the selective synthesis of benzaldehyde from benzyl alcohol was investigated. This research highlights the role of this compound and its derivatives in advancing photocatalytic applications, offering environmentally friendly alternatives to traditional synthetic routes (M. J. Lima et al., 2017).

Advanced Synthesis Techniques

Another study focused on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, demonstrating the efficiency of modern synthesis techniques in producing complex organic molecules. This method not only improves the yield but also reduces the reaction time, indicating the potential of this compound in streamlined synthetic processes (L. Shu, 2010).

Safety and Hazards

The safety data sheet for “3-(4-Chlorophenyl)benzaldehyde” suggests avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation. The compound should be kept away from open flames, hot surfaces, and sources of ignition .

Biochemical Analysis

Biochemical Properties

It is structurally related to benzaldehyde derivatives, which can provide insights into its potential interactions and roles in biochemical reactions.

Molecular Mechanism

It is known that benzaldehydes can participate in a variety of chemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to 3-(4-Chlorophenyl)benzaldehyde have not been reported.

Properties

IUPAC Name

3-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBHWLKAALCSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362741
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139502-80-0
Record name 3-(4-Chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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